
4-(4-Fluorobenzoyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or fluorinated groups into the aromatic ring. For example, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile . Similarly, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was achieved through a series of reactions, including the use of IR, 1H NMR, and EI mass spectral analysis for identification . These methods could potentially be adapted for the synthesis of "4-(4-Fluorobenzoyl)oxane".
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, revealing an intramolecular hydrogen bond . The structural and conformational properties of the synthesized thioureas were analyzed using a combined approach, including X-ray diffraction and theoretical calculations . These techniques could be employed to determine the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds can lead to various chemical transformations. For example, the paper on 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate discusses its topotactic hydrolysis under moist conditions, leading to the formation of o-iodosobenzoic acid and o-fluorobenzoic acid . The paper on 4-Chloro-2-fluoro-5-nitrobenzoic acid describes its use as a building block for the synthesis of various heterocyclic scaffolds . These reactions highlight the potential for "this compound" to undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. The benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines exhibit high solid-state fluorescence quantum yield, demonstrating the impact of fluorine on photophysical properties . The solvatomorphism observed in 3-Fluorobenzoylaminophenyl 3-Fluorobenzoate indicates the role of fluorine in affecting the crystal packing and intermolecular interactions . These insights can be useful in predicting the properties of "this compound".
Applications De Recherche Scientifique
Material Science and Chemistry Applications
1. Metal-Organic Frameworks (MOFs) for Gas/Vapor Separations
A study by Xue et al. (2015) discusses the creation of rare-earth fcu metal-organic frameworks (MOFs) with restricted window apertures for selective adsorption kinetics based separation of gases and vapors. Although this study does not directly involve 4-(4-Fluorobenzoyl)oxane, the controlled synthesis and application in gas separation underscore the importance of fluorinated compounds in designing new MOFs with enhanced separation properties (Xue et al., 2015).
2. Organocatalysis in Medicinal Chemistry
Research by Li et al. (2019) highlights the organocatalyzed asymmetric Mannich reaction involving 3-fluorooxindoles, showcasing the role of fluorinated compounds in synthesizing pharmacophores with high enantioselectivity. This exemplifies the utility of fluorinated moieties in complex organic synthesis, relevant to the structural domain of this compound (Li et al., 2019).
3. Liquid Crystal Characterization
Iwan et al. (2010) detailed the synthesis and mesomorphic behavior of new azomethines, demonstrating the effect of aromatic and aliphatic segments on thermal and mesomorphic properties. The relevance of such compounds to the study of liquid crystals provides an insight into how derivatives of this compound might be explored for advanced material applications (Iwan et al., 2010).
4. Fluorophores for Molecular Machines
Zhang et al. (2013) developed a ferrocene-functionalized [2]rotaxane with two fluorophores as stoppers, showcasing the utility of fluorinated compounds in the construction of functional molecules and molecular machines. This study underscores the potential of fluorine-containing compounds in designing novel molecular devices with adjustable properties (Zhang et al., 2013).
Photocatalytic Transformations
5. Organophotocatalysis
A review by Shang et al. (2019) on the application of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in various organic reactions as a photoredox catalyst illustrates the evolving role of fluorinated compounds in photocatalytic transformations. This highlights the broader relevance of fluorinated entities in enhancing the efficiency of photocatalytic processes (Shang et al., 2019).
Safety and Hazards
The safety information for “4-(4-Fluorobenzoyl)oxane” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
(4-fluorophenyl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAVXOHTGXATST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

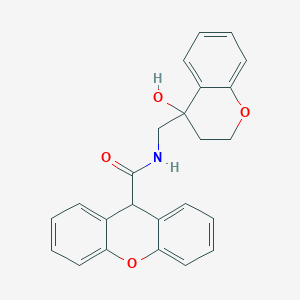
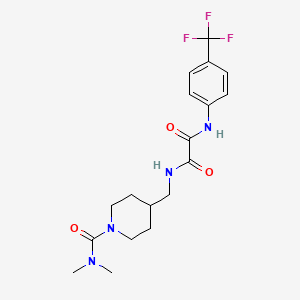
![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)
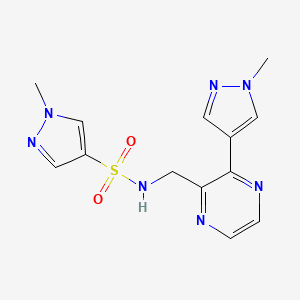
![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)

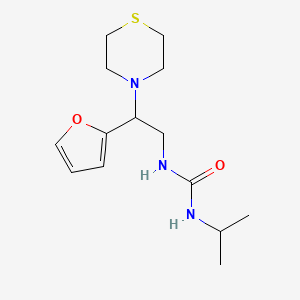
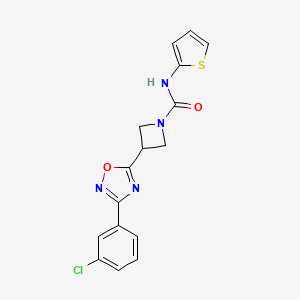

![2-(4-Chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2529454.png)

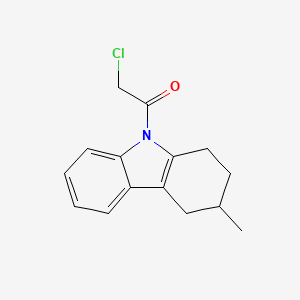
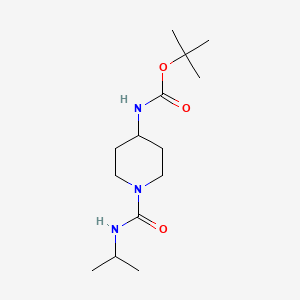
![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)